(1Z)-2-Hydroxynaphthoquinone 1-oxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62331-39-9 |
|---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-nitrosonaphthalene-1,3-diol |
InChI |
InChI=1S/C10H7NO3/c12-8-5-9(13)10(11-14)7-4-2-1-3-6(7)8/h1-5,12-13H |
InChI Key |
YLYKCSDPNQQFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of (1Z)-2-Hydroxynaphthoquinone 1-oxime
The preparation of this compound typically begins with a suitable naphthoquinone precursor, followed by the formation of the oxime moiety through established chemical reactions.
Approaches Involving Naphthoquinone Precursors
The most direct precursor for the synthesis of this compound is 2-hydroxy-1,4-naphthoquinone (B1674593), commonly known as lawsone. researchgate.net Lawsone is a naturally occurring pigment that can be extracted from the leaves of the henna plant (Lawsonia inermis) or synthesized through various methods, such as the oxidation of 2-naphthol (B1666908) or other naphthalene (B1677914) derivatives. nih.gov The synthesis of lawsone itself can be achieved via a one-pot process from 1-naphthol (B170400) using urea-hydrogen peroxide as a catalyst in a basic medium, offering high yields of over 80%. nih.gov Once obtained, the lawsone molecule, which contains two ketone groups at the C1 and C4 positions, can be selectively oximated at the C1 position to yield the target compound.
Oxime Formation Reactions: Ammoximation and Condensation Routes
The conversion of the carbonyl group in a naphthoquinone precursor to an oxime is primarily achieved through condensation or ammoximation reactions.
Condensation Route: The most common method for synthesizing oximes is the condensation reaction between a carbonyl compound (an aldehyde or ketone) and hydroxylamine (B1172632) or its salts. nih.govorganic-chemistry.org The reaction begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon of the naphthoquinone. nih.gov This is followed by a proton transfer and subsequent dehydration to form the C=N double bond of the oxime. nih.gov The reaction's rate is pH-dependent, as acid catalysis facilitates both the initial nucleophilic attack and the final dehydration step. nih.gov
Ammoximation Route: Ammoximation is an alternative, greener approach for oxime synthesis that involves the reaction of a ketone with ammonia (B1221849) and an oxidizing agent, typically hydrogen peroxide (H₂O₂), over a catalyst. nih.gov Titanosilicate catalysts, such as titanium silicate-1 (TS-1) or Ti-MOR, are often employed. nih.gov In this process, H₂O₂ is activated by the titanium centers in the catalyst to form a reactive Ti-OOH intermediate. This species facilitates the reaction with ammonia and the ketone substrate to generate the oxime in a single step. nih.gov While extensively studied for industrial processes like cyclohexanone (B45756) oxime production, the principles of ammoximation provide a potential pathway for the synthesis of naphthoquinone oximes under milder, more environmentally benign conditions compared to traditional methods. nih.gov
Specific Synthetic Pathways for Analogous Hydroxynaphthoquinone Oximes
The synthetic principles applied to this compound are also used to prepare a variety of analogous compounds where the naphthoquinone core is substituted. The synthesis of these analogues often involves the oximation of a pre-functionalized naphthoquinone. For instance, oximes have been successfully synthesized from lapachol (B1674495), a naturally occurring 2-hydroxy-3-prenyl-1,4-naphthoquinone. researchgate.net The resulting compound, 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione 1-oxime, demonstrates that the standard oximation reaction is tolerant of alkyl substituents on the naphthoquinone ring. researchgate.net
| Precursor | Reagents | Product | Reference |
| 2-Hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone (Lapachol) | Hydroxylamine | 2-Hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione 1-oxime | researchgate.net |
| β-Lapachone | Hydroxylamine | Oxime derived from β-lapachone | researchgate.net |
Derivatization and Functionalization of the this compound Scaffold
Further chemical diversity can be achieved by modifying the parent oxime structure, either by introducing substituents onto the aromatic ring system or by chemically altering the oxime functional group itself.
Substitution Reactions on the Naphthoquinone Ring
The naphthoquinone ring of the parent compound, or more commonly its precursor lawsone, is amenable to various substitution reactions, particularly at the C3 position. The electron-withdrawing nature of the quinone system makes the C3 position susceptible to nucleophilic attack, such as in a Michael addition reaction. This strategy has been used to introduce a wide range of substituents.
Thio-derivatives: Lawsone reacts with various thiols in water, under both conventional heating and microwave irradiation, to yield 3-thio-substituted derivatives. frontiersin.org The nature and position of substituents on the thiol's phenyl ring can significantly influence the properties of the resulting product. frontiersin.org
Amino-derivatives: Aminomethyl derivatives can be synthesized via the Mannich reaction, which involves the condensation of lawsone with an amine and formaldehyde. redalyc.org
Alkenyl-derivatives: Condensation of 2-hydroxy-1,4-naphthoquinone with aldehydes can lead to the formation of 2-hydroxy-3-alk-1-enylnaphthoquinones. rsc.org
These reactions are typically performed on the lawsone precursor, after which the resulting substituted naphthoquinone can be converted to its corresponding oxime.
| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |
| Michael Addition | Thiophenols | C3 | 2-((Aryl)thio)-3-hydroxynaphthalene-1,4-dione | frontiersin.org |
| Mannich Reaction | Amine, Formaldehyde | C3 | 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinone | redalyc.org |
| Knoevenagel Condensation | Aldehydes | C3 | 2-Hydroxy-3-alk-1-enylnaphthoquinone | rsc.org |
| Nucleophilic Substitution | Nitrogen, Oxygen, Sulfur Nucleophiles | C2 and C3 (from 2,3-dichloro precursor) | 2,3-Disubstituted naphthoquinones | nih.gov |
Modifications of the Oxime Moiety
The oxime functional group itself is a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
O-Alkylation and O-Acylation: The oxygen atom of the oxime is nucleophilic and can react with electrophiles. For example, O-acylation can be achieved using acetylating agents to form O-acetyloximes. researchgate.net Similarly, O-alkylation with alkyl halides can produce oxime ethers. The synthesis and characterization of various stereoisomers of 1,4-naphthoquinone (B94277) oxime ethers have been reported. osti.gov
Reduction: The oxime moiety can be reduced to an amine. Catalytic reduction, often using hydrogen gas with a metal catalyst like Raney nickel, can convert the oxime group to a primary amine. mdpi.com Milder reducing agents, such as zinc in acetic acid, can also be employed for this transformation. mdpi.com
Oxidation: Stronger oxidizing agents, such as hydrogen peroxide in a basic solution, can lead to the oxidative conversion of the oxime moiety. mdpi.com
These transformations highlight the versatility of the oxime group as a handle for introducing further structural and functional diversity into the hydroxynaphthoquinone scaffold.
| Reaction Type | Reagents | Functional Group Transformation | Product Type | Reference |
| O-Acylation | Acetylating Agent | -OH → -OAc | O-Acetyloxime | researchgate.net |
| O-Alkylation | Alkyl Halide | -OH → -OR | Oxime Ether | osti.gov |
| Catalytic Reduction | H₂, Raney Nickel | C=N-OH → CH-NH₂ | Primary Amine | mdpi.com |
| Chemical Reduction | Zn, Acetic Acid | C=N-OH → CH-NH₂ | Primary Amine | mdpi.com |
Formation of Complex Hybrid Structures
This compound, a derivative of the naturally occurring compound lawsone (2-hydroxy-1,4-naphthoquinone), serves as a versatile precursor for the synthesis of a variety of complex hybrid molecules. The reactivity of its functional groups—the hydroxyl, quinone, and oxime moieties—allows for a range of chemical modifications and coupling reactions.
One of the primary strategies for forming hybrid structures involves the modification of the parent molecule, 2-hydroxy-1,4-naphthoquinone, prior to the introduction of the oxime group. For instance, the C3 position of lawsone is susceptible to Michael addition reactions, allowing for the introduction of various substituents. These modified naphthoquinones can then be oximated to yield complex hybrid structures.
Furthermore, the oxime group itself can participate in various reactions to form larger molecular entities. For example, the oxygen and nitrogen atoms of the oxime can act as nucleophiles or be involved in cyclization reactions. While the direct use of this compound in the synthesis of complex hybrid structures is not extensively documented, the reactivity of the parent compound, lawsone, provides a strong indication of its potential.
Research has shown that lawsone can be a starting material for a diverse range of biologically active molecules and materials. researchgate.net Its ability to undergo multicomponent reactions is a key feature in the construction of complex heterocyclic scaffolds. For instance, lawsone can react with various amines and aldehydes in Mannich reactions to produce 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives. nih.gov These derivatives could then, in principle, be converted to their corresponding oximes to create elaborate hybrid molecules.
Another approach involves the synthesis of thio-derivatives of lawsone, which can be achieved by reacting lawsone with various thiols. frontiersin.org These thio-derivatives introduce a new reactive handle into the molecule, which can be further functionalized to build up more complex structures. The subsequent oximation of these thio-naphthoquinone hybrids would result in multifaceted molecular architectures.
The following interactive data table summarizes potential synthetic pathways for the formation of complex hybrid structures based on the known reactivity of 2-hydroxy-1,4-naphthoquinone and its derivatives.
| Precursor | Reagents and Conditions | Resulting Hybrid Structure Moiety |
| 2-Hydroxy-1,4-naphthoquinone | Amine, Aldehyde (Mannich Reaction) | 3-(Aminomethyl)-2-hydroxynaphthoquinone |
| 2-Hydroxy-1,4-naphthoquinone | Thiol | 3-Thio-2-hydroxynaphthoquinone |
| 2-Hydroxy-1,4-naphthoquinone | Vinyl 1,2,3-triazoles, Cerium (IV) ammonium (B1175870) nitrate | Naphthoquinone-triazole hybrid |
| This compound | Alkylating agent | O-alkylated oxime ether |
It is important to note that while the synthesis of various derivatives of 2-hydroxy-1,4-naphthoquinone is well-established, the subsequent conversion of these derivatives to their oximes and their use in forming complex hybrid structures is an area that warrants further exploration. The inherent reactivity of the this compound scaffold suggests a high potential for its application in the development of novel and complex molecular entities.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization of (1Z)-2-Hydroxynaphthoquinone 1-oxime
A multi-faceted spectroscopic approach is essential for the complete characterization of the molecule, with each technique offering unique insights into different aspects of its structure.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. While specific spectral data for the unsubstituted compound is not extensively detailed in foundational literature, analysis of the parent compound, Lawsone, and its derivatives allows for a precise assignment of expected chemical shifts.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo-fused ring, typically in the range of δ 7.5-8.2 ppm. A key feature would be the signal for the vinylic C3-H proton. The hydroxyl protons of the oxime (=N-OH) and the C2-OH group would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration due to hydrogen bonding.
In the ¹³C NMR spectrum, the carbonyl carbon (C4) and the oximated carbon (C1) are expected to resonate at the downfield end of the spectrum, typically around δ 180 ppm and δ 150-160 ppm, respectively. The carbon bearing the hydroxyl group (C2) and the vinylic carbon (C3) would also show characteristic shifts, alongside the signals for the aromatic carbons. Theoretical studies on related structures, such as the 3-methyl derivative, confirm that the molecule exists in tautomeric forms, which can be identified and quantified using advanced NMR experiments. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 | - | ~155 |
| C2 | - | ~160 |
| C3 | ~6.5-7.0 | ~110 |
| C4 | - | ~180 |
| C4a | - | ~130 |
| C5 | ~7.8-8.2 | ~126 |
| C6 | ~7.5-7.8 | ~134 |
| C7 | ~7.5-7.8 | ~127 |
| C8 | ~7.8-8.2 | ~132 |
| C8a | - | ~131 |
| 2-OH | Variable (broad) | - |
| 1=NOH | Variable (broad) | - |
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the specific functional groups present in the molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is marked by several key absorption bands. A broad band observed in the region of 3100-3400 cm⁻¹ is indicative of the O-H stretching vibrations from both the C2-hydroxyl and the N-hydroxyl groups. researchgate.net Intramolecular hydrogen bonding between the C2-hydroxyl proton and the oxime nitrogen (O-H···N) can give rise to a distinct, broad absorption band around 3125 cm⁻¹. researchgate.net The stretching vibration of the C=O group (quinone carbonyl) typically appears as a strong band in the 1660-1680 cm⁻¹ region. frontiersin.org The C=N stretching of the oxime group is expected around 1620-1640 cm⁻¹. Vibrations corresponding to the aromatic C=C bonds are found in the 1580-1600 cm⁻¹ range. frontiersin.org
Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |
| ν(O-H) | ~3100-3400 | O-H stretching (H-bonded) |
| ν(C-H) aromatic | ~3050-3100 | Aromatic C-H stretching |
| ν(C=O) | ~1660-1680 | Quinone carbonyl stretching |
| ν(C=N) | ~1620-1640 | Oxime C=N stretching |
| ν(C=C) | ~1580-1600 | Aromatic ring stretching |
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The spectrum is characterized by absorptions corresponding to π→π* and n→π* transitions. The parent compound, 2-hydroxy-1,4-naphthoquinone (B1674593), exhibits a significant absorption maximum around 333 nm, which can shift to approximately 450-480 nm upon deprotonation or strong hydrogen bonding interactions. nasa.govsigmaaldrich.com The introduction of the oxime group extends the conjugation, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent Lawsone molecule. These transitions are sensitive to solvent polarity and pH.
Mass spectrometry (MS) confirms the molecular weight of the compound and provides insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₇NO₃), the expected molecular ion peak [M]⁺ would be at an m/z ratio corresponding to its molecular weight of 189.04 g/mol .
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study species with unpaired electrons, such as radicals. Studies on 2-hydroxy-1,4-naphthoquinone-1-oxime have shown that it can exist in solid-state forms that are EPR active. researchgate.net The EPR spectrum indicates the presence of both biradical and monoradical species, which arise from non-covalent hydrogen bonding interactions that facilitate the formation of dimeric and monomeric aggregates. researchgate.net
For the dimeric species, zero-field splitting parameters have been estimated at 298 K to be D = 215 G, Eₓ = 13 G, and Eᵧ = 47 G. researchgate.net Furthermore, frozen-glass EPR studies at 77 K reveal a half-field signal, which is indicative of a triplet ground state and confirms the dimeric nature. These studies also resolved hyperfine interactions with the nitrogen atom of the oxime group, with a coupling constant A(¹⁴N) = 15.5 G. researchgate.net This technique is thus uniquely capable of probing the subtle electronic interactions and polymorphism driven by intermolecular forces.
Crystallographic Investigations of this compound and its Derivatives
X-ray crystallography provides the most definitive evidence for the molecular structure in the solid state. While the crystal structure of the parent oxime is not widely reported, extensive studies on its derivatives, such as 2-hydroxy-3-methyl-1,4-naphthoquinone-1-oxime, offer profound insights. researchgate.netresearchgate.net
These studies reveal that the molecule predominantly exists in the amphi conformation. A key stabilizing feature of this conformation is a strong intramolecular hydrogen bond between the hydroxyl proton at the C2 position and the nitrogen atom of the oxime group (N···H-O). researchgate.netresearchgate.net This interaction forms a stable, planar, five-membered ring.
Tautomerism and Isomerism Studies
This compound exists in a complex equilibrium involving multiple tautomeric and isomeric forms in solution. These equilibria are fundamental to its chemical reactivity and have been studied using spectroscopic and computational methods.
The structure of 2-Hydroxynaphthoquinone 1-oxime is subject to two primary tautomeric equilibria: the well-known keto-enol tautomerism and the characteristic nitroso-oxime tautomerism. ias.ac.inresearchgate.netstackexchange.comyoutube.com The latter involves an equilibrium between the nitroso-naphthol form and the quinone-monooxime form. researchgate.net For this class of compounds, the oxime tautomer is generally more stable than the corresponding nitroso isomer. stackexchange.comresearchgate.net
Research has successfully demonstrated the separation and isolation of distinct tautomers of 2-hydroxy-4-naphthoquinone-1-oxime using reversed-phase high-performance liquid chromatography (HPLC). ias.ac.inresearchgate.net Two primary tautomers have been identified: the 'para' tautomer, 2-hydroxy-4-naphthoquinone-1-oxime, and the 'ortho' tautomer, 4-hydroxy-2-naphthoquinone-1-oxime. ias.ac.inresearchgate.net The equilibrium between these forms can be controlled by altering the pH and polarity of the solvent system, with effective separation achieved at a pH greater than 6.8. ias.ac.inresearchgate.net
| Tautomer | Common Name | Appearance | Characteristic IR Stretch (cm-1) | UV-vis Absorption (nm) |
|---|---|---|---|---|
| 2-hydroxy-4-naphthoquinone-1-oxime | 'para' tautomer | Red-orange | 1287 | 420 |
| 4-hydroxy-2-naphthoquinone-1-oxime | 'ortho' tautomer | Yellow | 1246 | 406 |
Data sourced from studies on the separation and characterization of hydroxynaphthoquinone oxime tautomers. ias.ac.in
The carbon-nitrogen double bond of the oxime group (C=N-OH) restricts rotation, leading to the possibility of geometric isomerism, designated as (E) and (Z) configurations. researchgate.netcopbela.org The (1Z) designation in the compound's name specifies the stereochemistry where the hydroxyl group and the higher-priority substituent on the carbon atom are on the same side of the C=N double bond.
While chemical synthesis often produces a mixture of both isomers, studies on related oximes have shown that the (E)-isomer is frequently the thermodynamically more stable form. mdpi.comgoogle.com The interconversion between (E) and (Z) isomers is possible but typically involves a high energy barrier, making the process very slow at room temperature. mdpi.com Computational studies on other complex oximes indicate that the calculated energy barriers for E/Z-isomerization can be around 200 kJ/mol. mdpi.com For 1,2-naphthoquinone (B1664529) monooximes, an equilibrium between syn- and anti-isomers (analogous to Z and E) has been observed and can be influenced by the polarity of the solvent. researchgate.net
The conformation of this compound is significantly influenced by intramolecular hydrogen bonding. This non-covalent interaction plays a crucial role in stabilizing specific spatial arrangements of the molecule's functional groups. dntb.gov.uanih.govresearchgate.netresearchgate.netnih.gov
Coordination Chemistry and Metal Complexation
Ligand Properties of (1Z)-2-Hydroxynaphthoquinone 1-oxime
The coordination capability of this compound is fundamentally dictated by its structural and electronic properties, specifically the arrangement of its donor atoms and its behavior as an acid-base system in the presence of metal ions.
This compound functions as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms. The primary chelation sites are the nitrogen atom of the oxime group (-NOH) and the oxygen atom of the adjacent phenolic hydroxyl group (-OH). kjscollege.com This arrangement facilitates the formation of a stable five- or six-membered chelate ring upon coordination with a metal ion. The formation of an O-N donor system, as opposed to the O-O donor system in the parent compound lawsone, enhances the complexing ability of the molecule. pdeaamcollege.edu.in This increased stability and chelating power are characteristic of oxime derivatives in coordination chemistry. pdeaamcollege.edu.in
The formation of metal complexes with this compound typically involves the deprotonation of its acidic functional groups. The phenolic hydroxyl group and the oxime group are both weakly acidic and can lose a proton to form coordinate bonds with a metal cation. The coordination process is thus pH-dependent. In a typical reaction, the ligand coordinates to the metal ion through the phenolic oxygen via deprotonation and through the oxime nitrogen. kjscollege.com This acid-base interaction is crucial for the formation of stable, neutral chelate complexes, where the negative charges on the deprotonated ligand balance the positive charge of the metal ion.
Synthesis and Characterization of Metal Complexes
The versatile chelating nature of this compound allows for the synthesis of a wide range of metal complexes.
Complexes of this compound with several divalent transition metals, including cobalt(II), nickel(II), and copper(II), have been synthesized and studied. kjscollege.comuomustansiriyah.edu.iqnih.gov The general method for synthesizing these complexes involves the reaction of the ligand with a corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is often stirred and heated to facilitate complex formation, and the resulting solid complexes can be isolated by filtration. The pH of the solution may be adjusted using a buffer to ensure deprotonation of the ligand and promote chelation. pdeaamcollege.edu.in
For divalent transition metals like Co(II), Ni(II), and Cu(II), this compound typically forms complexes with a 1:2 metal-to-ligand stoichiometry. kjscollege.comresearchgate.net This results in the general formula [M(L)₂], where 'M' represents the metal ion and 'L' represents the deprotonated ligand. Based on spectral and magnetic data for similar oxime-based ligands, the coordination geometry around the central metal ion can vary. For instance, Ni(II) complexes with such ligands are often diamagnetic, suggesting a square-planar geometry. researchgate.netresearchgate.net Cu(II) and Co(II) complexes are typically paramagnetic, and depending on the specific ligand and conditions, can adopt square-planar or octahedral geometries. kjscollege.comuomustansiriyah.edu.iqresearchgate.net Octahedral geometries are often achieved by the coordination of two water molecules in the axial positions, leading to a formula like [M(L)₂(H₂O)₂]. researchgate.net
Table 1: Properties of Transition Metal Complexes with this compound and Similar Ligands
| Metal Ion | Typical Stoichiometry (M:L) | Proposed Geometry | Magnetic Property |
|---|---|---|---|
| Ni(II) | 1:2 | Square-Planar | Diamagnetic |
| Cu(II) | 1:2 | Square-Planar / Distorted Octahedral | Paramagnetic |
| Co(II) | 1:2 | Square-Planar / Octahedral | Paramagnetic |
| Fe(II) | 1:2 | Octahedral | Paramagnetic |
Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the resulting complexes.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the O-H (hydroxyl), C=N (oxime), and N-O stretches are observed. Upon complexation, the disappearance or significant broadening of the O-H band indicates the deprotonation of the phenolic group and its coordination to the metal. Furthermore, a shift in the C=N stretching frequency is a clear indication of the nitrogen atom's involvement in the coordinate bond. researchgate.net The appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations, providing direct evidence of chelation.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information about their coordination geometry. pdeaamcollege.edu.in The spectra of the complexes, when compared to that of the free ligand, often show a shift in the intra-ligand transition bands (π→π* and n→π*). pdeaamcollege.edu.in More importantly, the appearance of new, typically broad, absorption bands in the visible region can be attributed to d-d electronic transitions of the central metal ion. The position and intensity of these bands are characteristic of the specific metal and its coordination environment (e.g., octahedral vs. square-planar). frontiersin.org Charge-transfer bands from the ligand to the metal (LMCT) may also be observed. researchgate.net
Table 2: Key Spectroscopic Data for Metal Complex Characterization
| Spectroscopic Technique | Observed Change Upon Complexation | Interpretation |
|---|---|---|
| Infrared (IR) | Disappearance of broad ν(O-H) band; Shift in ν(C=N) and ν(N-O) bands; Appearance of new ν(M-N) and ν(M-O) bands | Coordination via deprotonated phenolic oxygen and oxime nitrogen |
| UV-Visible (UV-Vis) | Shift in ligand-centered π→π* and n→π* bands; Appearance of new bands in the visible region | Confirmation of coordination; Information on d-d transitions and coordination geometry |
Redox Behavior of this compound in Metal Complexes
The redox behavior of metal complexes of this compound is of significant interest due to the presence of two redox-active moieties: the naphthoquinone ring and the oxime group. The interplay between the metal center and these functionalities can lead to complex electron transfer processes.
The naphthoquinone core is well-known for its ability to undergo reversible one- and two-electron reduction processes. In electrochemical studies of the parent compound, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), in acetonitrile, two distinct redox couples are typically observed in cyclic voltammetry. These correspond to the formation of a semiquinone radical anion and a dianion.
Upon coordination to a metal center, the redox potentials of the naphthoquinone moiety can be significantly altered. The metal ion can stabilize or destabilize the reduced forms of the ligand, leading to shifts in the reduction potentials. For instance, in a ruthenium(II) complex bearing a naphthoquinone-annelated imidazole (B134444) ligand, the reduction of the naphthoquinone moiety is observed electrochemically. mdpi.com This demonstrates that the fundamental redox activity of the naphthoquinone is retained upon complexation.
The oxime group can also participate in redox reactions, although this is less commonly the primary focus in the context of these complexes. The involvement of the oxime in electron transfer processes would likely be coupled with proton transfer, given the nature of the N-OH group.
The table below outlines the typical redox processes observed for the naphthoquinone moiety, which are expected to be a key feature of the electrochemical behavior of its 1-oxime metal complexes.
| Process | Description | Electrochemical Signature |
|---|---|---|
| First Reduction | One-electron reduction of the quinone to a semiquinone radical anion. | A reversible wave in cyclic voltammetry. |
| Second Reduction | A further one-electron reduction of the semiquinone to a dianion. | A second reversible wave at a more negative potential. |
Valence tautomerism (VT) is a phenomenon observed in certain coordination compounds where an intramolecular electron transfer occurs between a metal center and a redox-active ligand, leading to two or more distinct electronic isomers (valence tautomers) that can be interconverted by external stimuli such as temperature, pressure, or light. This process is often accompanied by a change in the spin state of the metal ion.
For a complex of this compound to exhibit valence tautomerism, it would typically require a metal ion that can exist in multiple stable oxidation states and a ligand that can also be reversibly oxidized or reduced. The naphthoquinone moiety of the ligand, with its quinone/semiquinone/catecholate redox states, is a potential candidate for participating in such a process.
A hypothetical example could involve a cobalt(III) complex with the dianionic (catecholate) form of the ligand. A temperature- or light-induced intramolecular electron transfer could lead to a cobalt(II) center with a semiquinone radical anion form of the ligand.
While the phenomenon of valence tautomerism is well-established, particularly in cobalt-dioxolene systems, there is a lack of specific, documented examples of valence tautomerism in mixed-valence metal systems involving this compound in the reviewed scientific literature. The potential for such behavior exists due to the redox-active nature of the ligand, but further research would be required to synthesize and characterize suitable metal complexes and investigate their potential for valence tautomeric transitions. An iron tris(diimine) complex has been reported to undergo a thermally-induced VT process, demonstrating that this phenomenon is not limited to cobalt complexes. rsc.org
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental in determining the preferred geometric arrangements, relative stabilities of different forms, and the electronic nature of (1Z)-2-Hydroxynaphthoquinone 1-oxime.
The molecular structure and energetics of 2-Hydroxynaphthoquinone 1-oxime and its derivatives have been extensively studied using both ab initio and Density Functional Theory (DFT) methods. osti.govresearchgate.net Ab initio methods, such as Hartree-Fock (HF), and DFT methods, particularly those using the B3LYP functional, have been employed to optimize molecular geometries and predict vibrational frequencies. researchgate.netresearchgate.net These computational approaches are crucial for understanding the fundamental quantum mechanical properties of the molecule. nih.gov For instance, the geometries of hydroxy derivatives of 1,4-naphthoquinone (B94277) have been optimized using both semiempirical and ab initio (with the 6-31G* basis set) theoretical methods to provide a basis for further spectral calculations. nih.gov DFT calculations have been successfully used to interpret the molecular structures of related naphthoquinone oxime ligands and their metal complexes. researchgate.net
This compound can exist in different tautomeric (keto-oxime and nitrosophenol) and conformational (syn, anti, and amphi) forms. researchgate.netresearchgate.net Theoretical calculations have been pivotal in determining the relative stability of these isomers.
Studies using Hartree-Fock and DFT methods have shown that the keto form is generally more stable than the nitrosophenol form. researchgate.net Within the keto form, three conformers are possible: syn, anti, and amphi. For 2-hydroxy-3-methyl-1,4-naphthoquinone-1-oxime, a closely related derivative, both theoretical and experimental data predict that the amphi conformer is the most stable. researchgate.net This stability is largely attributed to the formation of a five-membered intramolecular hydrogen bond between the hydroxyl group at the C-2 position and the oximino nitrogen atom (N···H–O). researchgate.netresearchgate.net For most derivatives, the amphi conformer in the keto form is predicted to have the lowest energy. researchgate.net
| Conformer | Relative Energy (kJ/mol) | Key Feature |
|---|---|---|
| amphi | 0.00 | Most stable; stabilized by N···H–O intramolecular hydrogen bond. researchgate.net |
| anti | +23.54 | Less stable than amphi. researchgate.net |
| syn | +41.08 | Least stable conformer. researchgate.net |
The electronic properties of this compound are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.org
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net For related oxime compounds, the HOMO is often localized on one part of the molecule (e.g., an azo unit) while the LUMO is located on the oxime region, indicating that the lowest energy electronic transition involves a charge transfer between these groups. malayajournal.org This charge transfer is a key aspect of the molecule's electronic behavior. malayajournal.org Analysis of the charge distribution, often calculated using methods like Mulliken population analysis, reveals how electron density is spread across the molecule, highlighting electropositive and electronegative centers. researchgate.netjocpr.com
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2695 |
| LUMO Energy | -2.5094 |
| HOMO-LUMO Energy Gap | 3.7601 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.
For 2-Hydroxynaphthoquinone 1-oxime and its derivatives, MEP analysis helps to identify the sites most susceptible to chemical reactions. researchgate.netmdpi.com Regions with negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. malayajournal.org Studies have shown that the negative potential is often concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the oximino nitrogen, making these the primary sites for interaction with electrophiles. researchgate.net These MEP investigations provide valuable insights into intermolecular interactions, such as the formation of hydrogen bonds, which can lead to the creation of supramolecular assemblies. researchgate.net
Vibrational Spectral Simulations and Assignments
Theoretical vibrational spectral simulations, typically performed using DFT methods, are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netresearchgate.net
For 2-hydroxy-3-methyl-1,4-naphthoquinone-1-oxime, DFT calculations have shown excellent agreement with experimental FT-IR spectra. researchgate.net Key vibrational modes, such as the C=N and C=O stretching frequencies, have been accurately predicted. researchgate.net The calculations also help to understand the effects of structural features, like hydrogen bonding, on the vibrational spectrum. For example, the intramolecular N···H–O bond is associated with a broad band observed around 3125 cm⁻¹, while intermolecular hydrogen bonds involving the carbonyl group (C=O···H) also influence the spectrum. researchgate.net
| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (IR) | Assignment |
|---|---|---|---|
| O-H Stretch (intermolecular) | - | 3365 | Associated OH stretching. |
| O-H Stretch (intramolecular) | - | ~3125 (broad) | N···H–O hydrogen bond interaction. |
| C=O Stretch | - | - | Characteristic carbonyl group vibration. |
| C=N Stretch | - | - | Characteristic oxime group vibration. |
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov
For compounds derived from the 1,4-naphthoquinone scaffold, MD simulations have been used to assess the stability of ligand-protein complexes. nih.gov By simulating the system over a period of time (e.g., 50-100 ns), researchers can analyze the trajectory to understand binding stability, conformational changes, and key intermolecular interactions like hydrogen bonds. researchgate.netnih.gov While specific MD studies focusing solely on the conformational landscape of isolated this compound are less common, this technique is frequently applied in the broader context of drug design to understand how naphthoquinone derivatives interact with biological targets, such as enzymes. nih.govnih.gov These simulations can reveal, for instance, how a molecule's conformation adapts upon binding to a protein's active site. nih.gov
Molecular Docking Studies of Ligand-Protein and Ligand-DNA Interactions
Computational molecular docking is a important tool utilized to predict the binding orientation and affinity of a small molecule, such as this compound, to a larger molecule, typically a protein or a DNA sequence. This method provides valuable insights into the potential interactions at a molecular level, helping to elucidate mechanisms of action and guide further drug design and development. However, a comprehensive search of the scientific literature reveals a notable scarcity of specific molecular docking studies focused exclusively on this compound.
The existing body of research on related naphthoquinone derivatives demonstrates their potential to interact with a range of biological targets. For instance, studies on lawsone and its analogs have explored their binding to enzymes such as superoxide (B77818) dismutase, fungal lanosterol (B1674476) 14α-demethylase, H5N1 neuraminidase, and bacterial DNA gyrase. These studies often report detailed binding energies, hydrogen bond interactions, and hydrophobic contacts with key amino acid residues within the active sites of these proteins. Similarly, the interaction of various naphthoquinones with DNA has been investigated, with studies suggesting binding through intercalation or groove binding mechanisms.
Therefore, to fulfill the detailed requirements of this section, including data tables of binding affinities and interacting residues for this compound, dedicated molecular docking studies on this specific compound are necessary. The absence of such specific studies in the current scientific literature prevents the inclusion of detailed research findings and interactive data tables as requested. Future computational research focusing on this particular molecule would be invaluable in elucidating its potential biological activities and mechanisms of interaction.
Biological Activity and Mechanistic Investigations in Vitro and Preclinical Focus
General Mechanisms of Naphthoquinone-Mediated Biological Effects
The biological activities of naphthoquinones are multifaceted and are largely attributed to their unique chemical structures, which enable them to participate in a variety of cellular interactions. The core mechanisms through which these compounds exert their effects are detailed below.
Role of Redox Cycling and Reactive Oxygen Species Generation
A cardinal feature of naphthoquinones is their ability to undergo redox cycling. This process involves the acceptance of one or two electrons by the quinone moiety to form semiquinone or hydroquinone (B1673460) species, respectively. These reactions are often catalyzed by cellular enzymes such as NADPH-cytochrome P450 reductase. The reduced forms can then be re-oxidized by molecular oxygen, regenerating the parent quinone and producing reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide. This futile cycle of reduction and oxidation leads to a state of oxidative stress within the cell. The excessive generation of ROS can overwhelm the cellular antioxidant defense systems, leading to damage of vital macromolecules, including lipids, proteins, and DNA, which can ultimately trigger programmed cell death, or apoptosis.
DNA Intercalation and Alkylation Mechanisms
Certain naphthoquinone derivatives have been shown to interact directly with DNA. One such mechanism is DNA intercalation, where the planar aromatic structure of the naphthoquinone molecule inserts itself between the base pairs of the DNA double helix. This interaction can distort the helical structure, interfering with crucial cellular processes such as DNA replication and transcription.
Another mode of interaction is through DNA alkylation. The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack from cellular macromolecules, including DNA. This can result in the formation of covalent adducts with DNA bases, leading to DNA damage and the activation of DNA damage response pathways, which can culminate in cell cycle arrest and apoptosis.
Topoisomerase Inhibition Pathways
Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and recombination. They function by creating transient breaks in the DNA strands, allowing them to pass through each other, and then resealing the breaks. Several naphthoquinone-based compounds have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. By stabilizing the transient enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks. This triggers a cellular response to DNA damage, which can ultimately lead to the induction of apoptosis in rapidly dividing cancer cells.
Specific Biological Activities of (1Z)-2-Hydroxynaphthoquinone 1-oxime and Analogs
While the general mechanisms described above provide a framework for understanding the biological effects of naphthoquinones, specific derivatives exhibit unique activity profiles. The following sections detail the in vitro antiproliferative and cytotoxic potential of this compound and its analogs.
In Vitro Antiproliferative and Cytotoxic Potential in Cancer Cell Lines
A significant body of research has focused on the evaluation of 2-hydroxynaphthoquinone oxime derivatives and their analogs for their ability to inhibit the proliferation of and induce cytotoxicity in various cancer cell lines. While comprehensive, tabulated data specifically for this compound is limited in the currently available literature, studies on closely related analogs provide valuable insights into the potential of this class of compounds.
Several studies have synthesized and evaluated a range of 1,4-naphthoquinone (B94277) oxime derivatives and other related analogs, demonstrating their cytotoxic effects against various human cancer cell lines. The potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure of the analog and the cancer cell line being tested.
Below are interactive data tables summarizing the cytotoxic activities of some representative naphthoquinone derivatives, including oximes and other analogs, from various research findings.
Cytotoxicity of Naphthoquinone Oxime Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 14 (a 1,4-naphthoquinone oxime derivative) | MDA-MB-231 (Breast Cancer) | 0.66 ± 0.05 | |
| Compound 14 (a 1,4-naphthoquinone oxime derivative) | BEL-7402 (Liver Cancer) | 5.11 ± 0.12 | |
| Compound 14 (a 1,4-naphthoquinone oxime derivative) | A2780 (Ovarian Cancer) | 8.26 ± 0.22 |
Cytotoxicity of 1,2-Naphthoquinone (B1664529) Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,2-naphthoquinone 2-thiosemicarbazone | Hep-G2 (Liver Sarcoma) | 5.73 - 17.67 | |
| 1,2-naphthoquinone 2-thiosemicarbazone | MG-63 (Osteosarcoma) | 5.73 - 17.67 | |
| 1,2-naphthoquinone 2-thiosemicarbazone | MCF-7 (Breast Cancer) | 5.73 - 17.67 | |
| 1,2-naphthoquinone-2-semicarbazone | Hep-G2 (Liver Sarcoma) | 5.73 - 17.67 | |
| 1,2-naphthoquinone-2-semicarbazone | MG-63 (Osteosarcoma) | 5.73 - 17.67 | |
| 1,2-naphthoquinone-2-semicarbazone | MCF-7 (Breast Cancer) | 5.73 - 17.67 | |
| 4-amino-1,2-naphthoquinone 2-thiosemicarbazone | Hep-G2 (Liver Sarcoma) | 5.73 - 17.67 | |
| 4-amino-1,2-naphthoquinone 2-thiosemicarbazone | MG-63 (Osteosarcoma) | 5.73 - 17.67 | |
| 4-amino-1,2-naphthoquinone 2-thiosemicarbazone | MCF-7 (Breast Cancer) | 5.73 - 17.67 | |
| 4-amino-1,2-naphthoquinone-2-semicarbazone | Hep-G2 (Liver Sarcoma) | 5.73 - 17.67 | |
| 4-amino-1,2-naphthoquinone-2-semicarbazone | MG-63 (Osteosarcoma) | 5.73 - 17.67 | |
| 4-amino-1,2-naphthoquinone-2-semicarbazone | MCF-7 (Breast Cancer) | 5.73 - 17.67 |
These findings underscore the potential of the naphthoquinone oxime scaffold as a basis for the development of novel anticancer agents. The variations in cytotoxicity among different derivatives and cell lines highlight the importance of structure-activity relationship studies in optimizing the therapeutic potential of these compounds.
The cytotoxic effects of naphthoquinones and their derivatives are often mediated by the induction of programmed cell death, primarily apoptosis. Mechanistic studies have revealed that these compounds can trigger apoptosis through various interconnected pathways.
The generation of ROS, as a consequence of redox cycling, is a key event in the induction of apoptosis by many naphthoquinones. Elevated ROS levels can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Furthermore, the DNA-damaging effects of naphthoquinones, through intercalation, alkylation, or topoisomerase inhibition, can activate the intrinsic apoptotic pathway. DNA damage sensors trigger signaling cascades that lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins promote the permeabilization of the outer mitochondrial membrane, facilitating the release of cytochrome c and other pro-apoptotic factors.
While specific mechanistic studies on this compound are not extensively detailed in the reviewed literature, the established mechanisms for related naphthoquinone analogs strongly suggest that its antiproliferative and cytotoxic activities are likely mediated through the induction of apoptosis via ROS generation and/or direct DNA interaction and damage.
Interaction with Cancer-Related Enzymes (e.g., NQO1, ThyX)
The hydroxynaphthoquinone scaffold is known to interact with key enzymes involved in cellular redox processes and nucleotide synthesis, which are critical in cancer biology.
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): NQO1 is an antioxidant enzyme that performs a two-electron reduction of quinones, a process generally considered a detoxification pathway. nih.gov However, this enzymatic action can also lead to the bioactivation of certain quinone-based chemotherapeutics. nih.gov For a class of compounds known as dimeric naphthoquinones, NQO1 has been identified as a major target. The interaction involves a direct binding at the enzyme's active site, affecting the redox state of the flavin adenine (B156593) dinucleotide (FAD) cofactor. tsijournals.com It is proposed that the unique chemical structures of these naphthoquinones undergo an NQO1-dependent redox cycling process. This futile cycle generates an excessive amount of reactive oxygen species (ROS), leading to mitochondrial dysfunction, DNA damage, and ultimately, cancer cell death. tsijournals.com The crystal structure of a dimeric naphthoquinone bound to NQO1 has provided evidence of a direct physical interaction, offering a basis for the structure-based design of more potent anticancer agents targeting NQO1. tsijournals.com
Thymidylate Synthase X (ThyX): ThyX is an alternative flavin-dependent thymidylate synthase found in numerous microbial genomes but absent in humans, making it an attractive target for novel antibiotics. nih.gov Genetic and biochemical studies have shown that 2-hydroxy-1,4-naphthoquinones (the core structure of the subject compound) act as highly specific, noncovalent inhibitors of ThyX. nih.gov The inhibitory mechanism involves the naphthoquinone binding to the ThyX active site in its ionized form, mimicking the natural substrate dUMP. nih.govresearchgate.net This strong and selective binding is driven by electrostatic interactions with a key arginine residue in the active site. nih.gov Understanding this selective mechanism at an atomic level facilitates the rational design of new antibiotics that exploit the unique reaction mechanism of ThyX enzymes. researchgate.net
Antimicrobial Efficacy Against Bacterial Strains (e.g., Klebsiella Pneumonia, Salmonella Paratyphi A, H. pylori)
This compound, also referred to as 1,2-naphthoquinone-1-oxime, and its derivatives have demonstrated varied efficacy against several pathogenic bacterial strains.
Klebsiella pneumoniae : Studies have shown that 1,2-naphthoquinone-1-oxime possesses good antimicrobial activity against Klebsiella pneumoniae. researchgate.net Other related naphthoquinones, such as shikonin (B1681659), have also been proven to have antibacterial activity against this pathogen. scielo.br
Salmonella Paratyphi A : Interestingly, research indicates that Salmonella Paratyphi A is resistant to 1,2-naphthoquinone-1-oxime. However, the formation of metal chelates of this compound results in complexes that exhibit good sensitivity against the bacteria. researchgate.net
Helicobacter pylori : Naphthoquinones are recognized as promising inhibitors of H. pylori growth. osti.gov Compounds such as 2-methoxy-1,4-naphthoquinone (B1202248) have shown potent anti-H. pylori activity, with efficacy equivalent to the antibiotic amoxicillin (B794), even against strains resistant to other common antibiotics like clarithromycin (B1669154) and metronidazole. nih.gov The bactericidal action is dose-dependent and stable across a range of pH values. nih.gov
| Bacterial Strain | Compound | Observed Activity | Reference |
|---|---|---|---|
| Klebsiella pneumoniae | 1,2-Naphthoquinone-1-oxime | Good antimicrobial activity | researchgate.net |
| Salmonella Paratyphi A | 1,2-Naphthoquinone-1-oxime | Resistant | researchgate.net |
| Salmonella Paratyphi A | Metal Chelates of 1,2-Naphthoquinone-1-oxime | Good sensitivity | researchgate.net |
| Helicobacter pylori (antibiotic-resistant) | 2-methoxy-1,4-naphthoquinone | Potent activity, equivalent to amoxicillin (MIC: 0.156–0.625 µg/mL) | nih.gov |
The antibacterial effects of naphthoquinones are attributed to several mechanisms of action. A primary mechanism involves their redox properties. researchgate.net In vivo, these compounds can undergo bioreduction to form highly reactive anion radicals (semiquinones) and dianions (hydroquinones). These species are then re-oxidized by molecular oxygen, generating ROS such as superoxide and hydrogen peroxide. The resulting oxidative stress can cause significant damage to essential macromolecules like DNA, proteins, and lipids, ultimately leading to cell death. researchgate.net
Other proposed antibacterial mechanisms for this class of compounds include:
Enzyme Inhibition : Quinones can act on cell surface-exposed molecules and membrane-bound enzymes. osti.gov Specifically against H. pylori, 2-hydroxy-1,4-naphthoquinones have been found to target and inhibit the bacterial thymidylate synthase. osti.gov
Inhibition of Topoisomerase : Some naphthoquinone derivatives can inhibit topoisomerase activity, interfering with DNA replication and repair.
Disruption of Electron Transport : Their ability to accept electrons allows them to interfere with cellular electron transport chains.
Inhibition of Efflux Pumps : Certain naphthoquinones can inhibit bacterial efflux pumps, which are a common mechanism for antibiotic resistance.
Antifungal Activity (e.g., against F. oxysporum)
Naphthoquinones are well-recognized for their antifungal properties against a variety of pathogenic fungi. osti.govnih.govnih.gov Metal chelates of 1,2-naphthoquinone-1-oxime have been specifically noted for their potential in controlling fungal infestations and have been screened for activity against fungi such as Aspergillus niger and Candida albicans. nih.gov
While direct studies of this compound against the plant pathogen Fusarium oxysporum are not extensively detailed in the available literature, naphthoquinones isolated from Fusarium species themselves have been investigated for antimicrobial properties. nih.gov The general antifungal mechanism of naphthoquinones is often linked to their ability to disrupt the fungal membrane's permeability, leading to the leakage of essential cellular components like nucleotides. nih.govresearchgate.net They can also interfere with critical cellular enzymes and fungal DNA through their redox-cycling capabilities. nih.gov Given the broad-spectrum antifungal nature of the naphthoquinone scaffold, activity against phytopathogens like F. oxysporum represents an area for further investigation.
Antiviral and Antiparasitic Potential (as observed for related naphthoquinones)
The biological activity of the hydroxynaphthoquinone oxime series extends to antiviral and antiparasitic applications.
Antiviral Potential : Naphthoquinone derivatives are widely recognized as potent antiviral molecules. scielo.br Specifically, oxime derivatives of related naphthoquinones like shikonin have been investigated as potential antiviral agents against SARS-CoV-2, demonstrating inhibitory activity against the main protease (Mpro). Derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have shown the ability to control the replication of herpes simplex virus type 1 (HSV-1) in vitro. scielo.br
Antiparasitic Potential : Hydroxynaphthoquinones are a significant class of antiparasitic compounds. Atovaquone, a well-known hydroxynaphthoquinone, is used to treat infections like malaria (Plasmodium falciparum) and toxoplasmosis. researchgate.net Research has focused on designing novel hydroxynaphthoquinones to overcome the drug resistance that can emerge from mutations in the parasitic cytochrome bc1 complex. researchgate.net Furthermore, oxime derivatives of the hydroxynaphthoquinone buparvaquone (B1221023) have demonstrated moderate activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. researchgate.net Studies suggest the oxime structure can serve as a useful prodrug template for developing new antiparasitic hydroxynaphthoquinones. researchgate.net
Structure-Activity Relationships in Hydroxynaphthoquinone Oxime Series
The biological activity of the hydroxynaphthoquinone oxime series is highly dependent on its chemical structure. Structure-activity relationship (SAR) studies reveal that modifications to the naphthoquinone ring and its substituents can significantly modulate the compound's efficacy and target specificity. frontiersin.org
The pharmacological actions of these compounds are closely tied to their redox and acid-base properties. These properties can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the naphthoquinone ring. For instance, in antiviral shikonin oxime derivatives, both the oxime moiety on the naphthalene (B1677914) ring and the functional groups on the side chain play a critical role in their inhibitory activity against viral enzymes.
Influence of Substituent Effects on Biological Profiles
The nature and position of substituents on the hydroxynaphthoquinone scaffold are crucial determinants of the resulting biological profile.
Position of the Hydroxyl Group : The location of the hydroxyl group significantly affects the pro-oxidant activity and toxicity of naphthoquinones. A hydroxyl group on the quinonoid ring, as in lawsone (the parent compound of 2-hydroxynaphthoquinone 1-oxime), is associated with weaker toxicity and a lesser ability to produce ROS compared to compounds with a hydroxyl group on the benzene (B151609) ring.
Substituents at C2 and C3 : The type of substituent at the C2 and C3 positions can direct the compound's activity. For example, introducing an ether or thioether group tends to increase antibacterial activity, whereas substituents containing nitrogen often enhance anticancer effects.
Side Chains : The characteristics of any side chains are also pivotal. In a series of 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether side chains developed as antimalarials, the nature of the side chain was critical for potency. tsijournals.com The addition of a trifluoromethoxy (OCF₃) group to the side chain was found to increase potency and metabolic stability. tsijournals.com
| Structural Modification | Effect on Biological Profile | Example Application | Reference |
|---|---|---|---|
| Hydroxyl group on quinonoid ring (vs. benzene ring) | Weaker pro-oxidant activity and toxicity | General Toxicity | |
| Ether or thioether group at C2/C3 | Increased antibacterial activity | Antibacterial Agents | |
| Nitrogen-containing substituent at C2/C3 | Increased anticancer effect | Anticancer Agents | |
| Addition of OCF₃ group to side chain | Increased potency and metabolic stability | Antimalarial Agents | tsijournals.com |
| Thiophenyl moiety | Enhanced antiplatelet activity | Antiplatelet Agents |
Role of the Oxime Moiety in Modulating Activity
The conversion of a carbonyl group in the parent 1,4-naphthoquinone scaffold to an oxime moiety is a significant chemical modification that critically influences the compound's biological activity. Structure-activity relationship (SAR) studies reveal that the introduction of an oxime group can be crucial for conferring or enhancing cytotoxic effects against various human cancer cell lines. nih.gov This alteration modifies the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.
The oxime group's importance is not merely structural; it can play a direct role in the mechanism of action. For instance, in certain 2-amino-1,4-naphthoquinone amide-oxime derivatives, the quinone oxime core was found to be essential for inhibiting Indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer therapy. mdpi.com Mechanistic investigations suggest that the oxygen atom of the oxime group can function as an iron-binding group, directly interacting with metallic cofactors in enzymes like IDO1. mdpi.com
The potency of naphthoquinone oxime derivatives has been demonstrated in preclinical evaluations. A series of synthesized 1,4-naphthoquinone oxime derivatives were assessed for their in vitro cytotoxicity against a panel of five human cancer cell lines. nih.gov The results highlighted that specific structural features, such as the length and substitution position of side chains, significantly affected the cytotoxic activity. nih.gov Among the tested compounds, one derivative, designated as compound 14 , exhibited particularly potent activity against breast, liver, and ovarian cancer cell lines, with IC₅₀ values in the low micromolar and even sub-micromolar range. nih.gov This underscores the oxime moiety's contribution to creating highly potent anticancer agents.
Table 1: In Vitro Cytotoxicity of a Potent 1,4-Naphthoquinone Oxime Derivative (Compound 14) Data sourced from in vitro evaluation against human cancer cell lines. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 0.66 ± 0.05 |
| BEL-7402 | Liver Cancer | 5.11 ± 0.12 |
| A2780 | Ovarian Cancer | 8.26 ± 0.22 |
| HCT-15 | Colorectal Cancer | > 40 |
| HCT-116 | Colorectal Cancer | > 40 |
Prodrug Strategies Based on Oxime Derivatives (e.g., Bioreversible Prodrugs)
The hydroxyl group of the oxime moiety in this compound and related analogs presents a strategic site for developing bioreversible prodrugs. Prodrugs are inactive or less active precursors that undergo enzymatic or chemical conversion in vivo to release the active parent drug. nih.gov This approach is often used to overcome pharmaceutical challenges such as poor solubility or limited membrane permeability.
A common prodrug strategy for oximes involves the acylation of the oxime's hydroxyl group to form an oxime ester, such as an O-acetyl oxime. nih.govresearchgate.net This modification masks the polar hydroxyl group, thereby increasing the molecule's lipophilicity. Enhanced lipophilicity can facilitate passage across biological membranes, improving cellular uptake. Once inside the cell, the ester bond can be cleaved by ubiquitous intracellular esterase enzymes, regenerating the parent active oxime compound in a "bioreversible" manner. nih.gov
This concept has been applied to naphthoquinone oximes, where O-acetyloxime derivatives have been synthesized from their parent oximes. researchgate.net For example, the acetylation of both the phenolic hydroxyl and the oxime hydroxyl groups in a lapachol-derived naphthoquinone-1-oxime creates a diester derivative. researchgate.net Such derivatives are designed to be more lipophilic and act as prodrugs that release the active cytotoxic agent after metabolic activation. This "cascade prodrug" approach, where multiple groups are sequentially cleaved, can be an effective strategy for targeted drug delivery and release. nih.gov
Table 2: Conceptual Comparison of a Parent Naphthoquinone Oxime and its O-Acetyl Prodrug This table illustrates the general principles of oxime-based prodrug design. nih.govresearchgate.net
| Feature | Parent Naphthoquinone Oxime | O-Acetyl Oxime Prodrug |
|---|---|---|
| Structure | Contains a free =N-OH group | Contains an acetylated =N-O-C(O)CH₃ group |
| Polarity | Higher | Lower |
| Lipophilicity | Lower | Higher |
| Aqueous Solubility | Generally lower | Potentially lower |
| Membrane Permeability | Lower | Higher |
| Biological Activity | Active | Inactive or less active |
| Activation | Not applicable | Requires in vivo enzymatic cleavage (esterases) |
Advanced Applications in Chemical Research
Analytical Applications in Metal Detection and Quantification
The structural features of (1Z)-2-Hydroxynaphthoquinone 1-oxime, specifically the hydroxy and oxime groups in proximity, create an effective chelation site for metal ions. This characteristic is foundational to its potential use as an analytical reagent for the detection and quantification of metals. While direct applications of this specific oxime are emerging, the principles of its utility can be understood from studies on its parent compound, lawsone, and other structurally similar hydroxyoximes.
Lawsone itself has been utilized as a precursor for colorimetric sensors. For instance, an azo dye synthesized from lawsone was developed as a colorimetric sensor for the detection of copper(II) and iron(III) ions. researchgate.net The chelation of the metal ions by the dye resulted in a distinct color change, allowing for visual and spectrophotometric quantification. This suggests that the oxime derivative, with its enhanced chelating ability, would be a highly effective chromogenic reagent.
The broader class of hydroxyoximes has a well-established history in analytical chemistry. Reagents like 2-hydroxy-5-methylpropiophenone oxime are used for the gravimetric and spectrophotometric determination of palladium. nih.gov This reagent forms a yellow, water-insoluble complex with palladium in acidic conditions, which can be extracted and measured. nih.gov Similarly, 8-Hydroxyquinoline, known as oxine, is a classic analytical reagent that forms insoluble complexes with a wide range of metal ions, allowing for their gravimetric determination. uohyd.ac.in The precipitation is pH-dependent, which allows for the selective separation of different metals. uohyd.ac.in For example, aluminum can be quantitatively precipitated as aluminum oxinate from an acetic acid-acetate buffer solution. mcconline.org.in
The analytical utility of these reagents stems from the formation of stable, often colored, metal-ligand complexes. The expected reaction for this compound with a divalent metal ion (M²⁺) would involve the deprotonation of the hydroxyl and oxime groups to form a stable 5- or 6-membered chelate ring. The intensity of the color of the resulting complex is proportional to the concentration of the metal ion, forming the basis for spectrophotometric analysis.
Table 1: Comparison of Related Oxime Reagents in Metal Analysis
| Reagent | Metal Ion(s) Detected | Method of Analysis | Key Features |
|---|---|---|---|
| 2-Hydroxy-5-methylpropiophenone oxime | Palladium (Pd²⁺) | Gravimetric, Spectrophotometric | Forms yellow, insoluble complex; extractable into carbon tetrachloride. nih.gov |
| 8-Hydroxyquinoline (Oxine) | Aluminum (Al³⁺), various others | Gravimetric, Titrimetric | Forms insoluble crystalline precipitates; precipitation is pH-dependent for selectivity. uohyd.ac.inmcconline.org.in |
| Salicylaldoxime (B1680748) | Copper (Cu²⁺) | Gravimetric, Conductimetric | Forms a precipitate with copper at pH below 3. |
| This compound (Predicted) | Transition metals (e.g., Cu²⁺, Fe³⁺, Ni²⁺) | Spectrophotometric, Gravimetric | Expected to form stable, colored chelate complexes. |
Role in Materials Science and Supramolecular Assembly
In materials science, this compound and its derivatives are valuable building blocks for the construction of coordination polymers and supramolecular assemblies. The ability of the molecule to act as a ligand, combined with its planar naphthoquinone structure, facilitates the formation of ordered, multidimensional networks through coordination bonds and non-covalent interactions.
Research into halo-oximes of lawsone has provided significant insights into the principles of crystal engineering and supramolecular architecture. These studies demonstrate how non-covalent interactions such as halogen bonding (e.g., C–Cl/Br···O) and hydrogen bonding (e.g., O–H···O, C–H···π) play a crucial role in stabilizing the crystal lattice. The interplay of these forces directs the self-assembly of the molecules into specific arrangements, such as one-dimensional wave-like chains or more complex tetrameric radical assemblies. The resulting supramolecular structures can exhibit interesting magnetic and electronic properties.
The planarity of the naphthoquinone system also promotes π-π stacking interactions, which are vital in the organization of supramolecular structures. These interactions, along with hydrogen bonding, can lead to the formation of extended three-dimensional networks. Quantum mechanical calculations and molecular electrostatic potential investigations have been used to understand and predict the formation of these assemblies.
The synthesis of metal complexes with lawsone oxime derivatives further expands their application in materials science. The coordination of metal ions to the oxime and hydroxyl groups can lead to the formation of discrete molecular complexes or extended coordination polymers. The geometry of the resulting material is dictated by the coordination preference of the metal ion and the nature of any ancillary ligands. These materials are of interest for their potential applications in catalysis, gas storage, and molecular magnetism.
Exploration in Flotation Chemistry (for related oximes as collectors)
In the field of mineral processing, froth flotation is a critical technique for separating valuable minerals from gangue. The efficiency of this process relies on collectors, which are chemical reagents that selectively adsorb onto the surface of the target mineral, rendering it hydrophobic. While this compound itself is not widely documented as a flotation collector, the broader class of aromatic hydroxyoximes has been extensively studied and proven effective, particularly for the flotation of copper oxide minerals.
Aromatic hydroxyoximes function as chelating collectors. They selectively form stable metal-organic complexes with metal ions on the mineral surface. This chemical interaction is much more specific than the electrostatic interactions that govern many conventional collectors, leading to improved selectivity.
The primary application for hydroxyoxime collectors is in the flotation of copper oxide minerals such as malachite (Cu₂(CO₃)(OH)₂) and chrysocolla ((Cu,Al)₂H₂Si₂O₅(OH)₄·n(H₂O)). These minerals are often difficult to float using traditional sulfide (B99878) collectors like xanthates. Hydroxyoximes, however, can chelate the copper ions on the mineral surface, creating a hydrophobic layer that allows the mineral particles to attach to air bubbles and be recovered in the froth.
Structure-activity relationship studies have been crucial in optimizing the performance of hydroxyoxime collectors. Research on modifications to the basic salicylaldoxime structure has shown that the collector's effectiveness is sensitive to changes in its molecular architecture.
Effect of Substituents: The introduction of certain functional groups can enhance collector properties. For example, substituting the hydrogen at the 5th position of the benzene (B151609) ring with a methoxy (B1213986) group, or the hydrogen on the oximic carbon with a methyl or butyl group, was found to increase the collector's efficiency for chrysocolla flotation. ekb.eg
Steric Hindrance: Conversely, bulky substituents can be detrimental. Attaching a larger benzyl (B1604629) group to the oximic carbon, or methyl groups to multiple positions, decreased collector performance, likely due to steric hindrance that impedes effective chelation with the mineral surface. ekb.eg
Hydrophobicity: The length of the alkyl chain on the molecule also plays a role. A longer hydrocarbon chain increases the hydrophobicity of the collector and its mineral complex, which can improve flotation recovery, but may also affect its solubility and selectivity.
These studies underscore the delicate balance between the chelating strength of the headgroup and the hydrophobic nature of the tail group in designing effective collectors. The insights gained from related hydroxyoximes provide a strong theoretical basis for the potential application of this compound in the selective flotation of valuable oxide minerals.
Table 2: Structure-Activity Relationships of Hydroxyoxime Collectors in Chrysocolla Flotation
| Base Structure | Modification | Effect on Collector Property | Probable Reason |
|---|---|---|---|
| Salicylaldoxime | Methoxy group at 5-position | Increase | Enhanced electron density at chelating site. ekb.eg |
| Salicylaldoxime | Methyl or Butyl group on oximic carbon | Increase | Improved hydrophobicity and chelating strength. ekb.eg |
| Salicylaldoxime | Benzyl group on oximic carbon | Decrease | Steric hindrance affecting complexation. ekb.eg |
| Salicylaldoxime | Methylation of phenolic or oximic hydrogen | Detrimental | Blocks essential sites for chelation. ekb.eg |
Future Directions and Research Opportunities
Development of Novel Synthetic Routes
While various methods exist for the synthesis of 2-hydroxy-1,4-naphthoquinone (B1674593) and its derivatives, there remains a need for more efficient, cost-effective, and environmentally benign synthetic strategies. researchgate.netresearchgate.net Future research in this area could focus on several promising approaches:
Catalytic Methods: The development of novel catalysts could improve the yield and selectivity of existing reactions. For instance, the use of transition metal catalysts, such as iridium, has shown promise in the enantioselective synthesis of chiral derivatives. rsc.orgresearchgate.net Further exploration of different metal catalysts and ligand systems could lead to more versatile and efficient synthetic protocols.
Green Chemistry Approaches: Employing principles of green chemistry, such as the use of water as a solvent, microwave irradiation, and multicomponent reactions, can lead to more sustainable synthetic processes. frontiersin.orgresearchgate.net Research into one-pot tandem reactions and the use of magnetic nanoparticles as recyclable catalysts are also promising avenues.
Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can offer high selectivity and milder reaction conditions. The use of enzymes to perform specific transformations on the naphthoquinone scaffold could lead to the synthesis of complex derivatives that are difficult to obtain through purely chemical means.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based synthetic routes for (1Z)-2-Hydroxynaphthoquinone 1-oxime and its analogs could facilitate large-scale production for further biological evaluation and potential commercialization.
A comparative overview of existing and potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |
| Traditional Methods | Radical alkylation, Hooker oxidation, Mannich reaction. nih.govredalyc.org | Well-established procedures. | Improving yields and reducing byproducts. |
| Modern Catalysis | Use of transition metals (e.g., Iridium, Cobalt). rsc.orgresearchgate.netgoogle.com | High selectivity, enantiocontrol. | Discovery of new catalysts and ligands. |
| Green Chemistry | Water-based synthesis, microwave assistance, multicomponent reactions. frontiersin.orgresearchgate.net | Reduced environmental impact, improved efficiency. | Development of novel green reaction conditions. |
| Chemoenzymatic Synthesis | Combination of chemical and biological catalysts. | High specificity, mild reaction conditions. | Identification of suitable enzymes and reaction sequences. |
| Flow Chemistry | Continuous reaction processing. | Enhanced safety, scalability, and control. | Adaptation of existing syntheses to flow systems. |
In-depth Mechanistic Elucidation of Biological Effects
While the biological activities of 2-hydroxy-1,4-naphthoquinone derivatives are well-documented, a deeper understanding of their mechanisms of action at the molecular level is crucial for their development as therapeutic agents. redalyc.orgnih.gov Future research should aim to:
Identify Molecular Targets: While some targets, such as the mitochondrial electron transport chain and topoisomerase-II, have been identified, a comprehensive profiling of the molecular targets for this compound and its derivatives is needed. nih.govredalyc.orgnih.gov This could involve techniques such as proteomics and chemical biology approaches.
Elucidate Redox-Modulating Effects: The redox properties of naphthoquinones are central to their biological activity, often involving the generation of reactive oxygen species (ROS). nih.gov Detailed studies are required to understand how modifications to the naphthoquinone scaffold influence its redox potential and subsequent downstream cellular effects.
Investigate Structure-Activity Relationships (SAR): A systematic investigation of how different functional groups and their positions on the naphthoquinone ring affect biological activity is essential. frontiersin.orgresearchgate.net This knowledge is fundamental for the rational design of more potent and selective compounds.
Explore Resistance Mechanisms: As with any antimicrobial or anticancer agent, the potential for the development of resistance is a concern. nih.gov Research into the mechanisms by which cells might develop resistance to these compounds is crucial for anticipating and overcoming this challenge.
Rational Design of Derivatives with Tuned Properties
The 2-hydroxy-1,4-naphthoquinone scaffold is highly amenable to chemical modification, allowing for the rational design of derivatives with tailored properties. rsc.orgresearchgate.net Future efforts in this area should focus on:
Enhancing Potency and Selectivity: By leveraging SAR data and computational modeling, new derivatives can be designed to have increased potency against specific biological targets while minimizing off-target effects. nih.govmdpi.com For example, the introduction of different substituents can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its biological activity. frontiersin.orgnih.gov
Improving Pharmacokinetic Properties: The clinical utility of a drug is highly dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Future research should focus on modifying the naphthoquinone scaffold to improve its bioavailability and metabolic stability. nih.gov
Developing Hybrid Molecules: Combining the 2-hydroxy-1,4-naphthoquinone moiety with other known pharmacophores can lead to the development of hybrid molecules with dual or synergistic modes of action. mdpi.com This approach has the potential to create novel therapeutic agents with improved efficacy and a reduced likelihood of resistance development.
Targeting Specific Diseases: Derivatives can be specifically designed to target diseases where the underlying pathology involves pathways that are sensitive to redox modulation or inhibition of specific enzymes targeted by naphthoquinones. This includes various cancers, parasitic infections, and bacterial diseases. redalyc.orgnih.gov
Key research findings on the biological activities of some 2-hydroxy-1,4-naphthoquinone derivatives are summarized in Table 2.
| Derivative Type | Biological Activity | Key Findings | Reference |
| 3-Alkyl Derivatives | Antimalarial, Antibacterial | Activity is dependent on the nature and stereochemistry of the alkyl substituent. | rsc.orgnih.gov |
| Thio-Derivatives | Antiplatelet | The thiophenyl moiety enhances antiplatelet activity, with the position and nature of substituents on the phenyl ring being crucial. | frontiersin.orgresearchgate.net |
| Amino Derivatives | Anticancer, Antibacterial, Antiparasitic | Incorporation of amino groups often increases biological activity. | redalyc.orgnih.gov |
| Oxime and Semicarbazone Derivatives | Anticancer, Fabric Printing | Introduction of oxime and semicarbazone moieties can lead to potent cytotoxic agents and alter color properties for material applications. | nih.govresearchgate.net |
Exploration of New Application Domains
The diverse biological and chemical properties of this compound and its analogs suggest that their applications could extend beyond their current uses. Future research could explore the following new domains:
Agrochemicals: The known insecticidal, molluscicidal, and herbicidal properties of some naphthoquinones suggest their potential as active ingredients in new agrochemical formulations. nih.gov Research in this area could focus on developing environmentally friendly and selective pesticides and herbicides.
Materials Science: The ability of some derivatives to act as pigments for natural fabrics opens up possibilities in the field of materials science. researchgate.net Research could explore their use in the development of new dyes, functional coatings, and materials with antimicrobial or antifouling properties.
Biomedical Imaging: The naphthoquinone core could potentially be functionalized with imaging agents to create probes for studying biological processes in which their targets are involved.
Cardiovascular Diseases: The antiplatelet activity demonstrated by some thio-derivatives suggests a potential therapeutic application in the prevention and treatment of thrombotic diseases. frontiersin.orgresearchgate.net Further preclinical and clinical studies are warranted to explore this potential.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended for characterizing (1Z)-2-Hydroxynaphthoquinone 1-oxime and its derivatives?
- Methodological Answer : Use a combination of FTIR (to confirm oxime C=N–OH stretching vibrations ~1600–1650 cm⁻¹), UV-Vis spectroscopy (to study electronic transitions in the quinone-oxime system), and X-ray diffraction (for crystallographic confirmation of Z-configuration and anti/syn orientation of functional groups). Thermogravimetric analysis (TGA) can assess thermal stability up to 700°C, as demonstrated in metal chelate studies . For purity validation, employ HPLC and NMR, ensuring ≥98% purity for reproducible results .
Q. How does the anti/syn configuration of the oxime group influence the compound’s reactivity and coordination chemistry?
- Methodological Answer : The anti-configuration (C9-C1-N angle ~130°) sterically hinders coordination sites, favoring oxygen-centered bonding in metal complexes, while syn configurations may enable nitrogen coordination. Use X-ray crystallography (as in ) to resolve spatial arrangements, and compare DFT calculations with experimental bond angles to predict ligand behavior in catalytic or medicinal applications .
Q. What synthetic strategies are effective for preparing 2-hydroxy-1,4-naphthoquinone derivatives like this compound?
- Methodological Answer : Employ one-pot multicomponent reactions, chemoenzymatic approaches, or metal-catalyzed tandem reactions (e.g., Mo(CO)₆ for epoxidation optimization). Prioritize solvent-free or green chemistry conditions (e.g., aqueous media) to enhance yield and reduce toxicity. Validate pathways using LC-MS and monitor regioselectivity via comparative NMR analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?
- Methodological Answer : Conduct systematic meta-analysis with inclusion criteria (e.g., cell line specificity, assay protocols). For example, discrepancies in antimicrobial activity ( vs. ) may arise from variations in agar diffusion methods (e.g., inoculum size, solvent controls). Replicate studies using standardized protocols (CLSI guidelines) and apply statistical tools (e.g., ANOVA) to isolate variables .
Q. What experimental design principles optimize the synthesis of metal chelates with this compound?
- Methodological Answer : Use a factorial design (e.g., Response Surface Methodology) to optimize reaction parameters (pH, temperature, metal:ligand ratio). For example, in Co(II)/Ni(II) chelate synthesis ( ), varying pH from 6–9 significantly impacts complex stability. Characterize products via ICP-MS for metal content and cyclic voltammetry to assess redox activity .
Q. How can computational modeling predict the pharmacokinetic and toxicity profiles of this compound derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to evaluate binding affinity to target enzymes (e.g., cytochrome P450 for metabolism prediction). Use QSAR models trained on naphthoquinone datasets to estimate LD₅₀ and hepatotoxicity. Validate in vitro using HepG2 cytotoxicity assays and microsomal stability tests .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at -20°C in amber vials. Add stabilizers (e.g., 0.1% ascorbic acid) to quench free radicals. Monitor degradation via UPLC-PDA at 254 nm, comparing peak area ratios over time. Accelerated stability studies (40°C/75% RH) can predict shelf-life .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on the genotoxicity of naphthoquinone-oxime compounds?
- Methodological Answer : Re-evaluate Ames test conditions (e.g., S9 metabolic activation, bacterial strain specificity). For in vitro genotoxicity ( ), compare results across multiple assays (Comet vs. micronucleus). Cross-reference with transcriptomic data (RNA-seq) to identify oxidative stress pathways, ensuring dose-response consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
